molecular formula C9H6BrClO3 B13475734 Methyl 3-bromo-5-(carbonochloridoyl)benzoate

Methyl 3-bromo-5-(carbonochloridoyl)benzoate

Cat. No.: B13475734
M. Wt: 277.50 g/mol
InChI Key: YJSMRYFYECUWEY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(carbonochloridoyl)benzoate (IUPAC name: methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate) is a benzoate ester derivative with a molecular formula of C₉H₆BrClO₄ . Its structure features:

  • A methyl ester group at the carboxyl position.
  • A bromine substituent at the 3-position of the aromatic ring.
  • A reactive chlorocarbonyloxy group (-O-CO-Cl) at the 5-position.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its acyl chloride moiety, which enables nucleophilic substitutions (e.g., amidation, esterification) .

Properties

Molecular Formula

C9H6BrClO3

Molecular Weight

277.50 g/mol

IUPAC Name

methyl 3-bromo-5-carbonochloridoylbenzoate

InChI

InChI=1S/C9H6BrClO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3

InChI Key

YJSMRYFYECUWEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-(carbonochloridoyl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the carbonochloridoyl group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-5-(carbonochloridoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(carbonochloridoyl)benzoate involves its reactive functional groups. The bromine atom and carbonochloridoyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The reactivity, physical properties, and applications of benzoate esters are highly dependent on substituent positions and functional groups. Below is a comparison with key analogs:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight (g/mol) CAS No./Reference
Methyl 3-bromo-5-(carbonochloridoyl)benzoate C₉H₆BrClO₄ Br (3), -O-CO-Cl (5) Acyl chloride, ester 293.5 (calc.) CID 165947573
Methyl 3-bromo-4-chloro-5-fluorobenzoate C₈H₅BrClFO₂ Br (3), Cl (4), F (5) Halogens (Br, Cl, F), ester 267.48 1160574-62-8
Methyl 3-bromo-5-chlorobenzoate C₈H₆BrClO₂ Br (3), Cl (5) Halogens (Br, Cl), ester N/A 933585-58-1
Methyl 3-chloro-5-formylbenzoate C₉H₇ClO₃ Cl (3), CHO (5) Aldehyde, ester N/A 879542-48-0
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate C₁₀H₆BrClF₃O₃ Br (3), Cl (2), -O-CF₃ (5) Trifluoromethoxy, halogens, ester N/A 2704827-34-7

Key Differences and Implications

Reactivity
  • Acyl Chloride Reactivity : The chlorocarbonyloxy group in the parent compound enables facile nucleophilic substitutions, making it more reactive than halogen-only analogs (e.g., Methyl 3-bromo-5-chlorobenzoate) .
  • Electrophilic vs. Inert Substituents : The trifluoromethoxy group in Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate is electron-withdrawing but less reactive than acyl chlorides, favoring stability in harsh conditions .
Physical Properties
  • Polarity and Solubility: The parent compound’s acyl chloride group increases polarity, reducing solubility in non-polar solvents compared to methyl/ethyl benzoate analogs .
  • Thermal Stability : Fluorinated derivatives (e.g., Methyl 3-bromo-4-chloro-5-fluorobenzoate) exhibit higher thermal stability due to strong C-F bonds .
Spectroscopic Properties
  • NMR and IR Signatures : The acyl chloride group in the parent compound shows distinct carbonyl stretching (~1800 cm⁻¹ in IR) and downfield-shifted carbons in ¹³C NMR (~170 ppm for CO-Cl) . Halogenated analogs display characteristic splitting patterns in ¹H NMR due to adjacent substituents .

Toxicity and Handling

  • Acyl Chloride Hazards: The parent compound requires stringent handling (moisture-sensitive, corrosive) compared to non-acylated analogs .
  • Halogen Toxicity : Bromine and chlorine substituents may contribute to environmental persistence, necessitating controlled disposal .

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